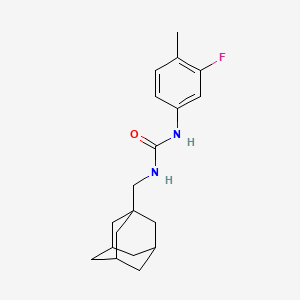
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea
Vue d'ensemble
Description
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as AFAU, is a chemical compound with potential applications in scientific research. AFAU is a derivative of the antiviral drug amantadine and has been shown to have antitumor and antiviral properties.
Mécanisme D'action
The mechanism of action of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and viral replication. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme ribonucleotide reductase, which is involved in DNA synthesis. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to inhibit the activity of the enzyme neuraminidase, which is involved in the replication of influenza virus. In addition, N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to modulate the immune response by regulating the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its potential as a therapeutic agent for cancer and viral infections. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have antitumor and antiviral properties, which make it a promising candidate for further research. Another advantage is its relatively low toxicity, which makes it suitable for in vivo studies.
One limitation of using N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability. Another limitation is the lack of information on its long-term toxicity and potential side effects.
Orientations Futures
There are several future directions for research on N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea. One area of research is to further elucidate its mechanism of action. This will help to understand how N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea inhibits cell growth and viral replication and will aid in the development of more potent derivatives.
Another area of research is to optimize the synthesis method of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea to improve its yield and purity. This will make it more accessible for further research and potential therapeutic applications.
Finally, future research should focus on the in vivo efficacy and toxicity of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea. This will help to determine its potential as a therapeutic agent for cancer and viral infections and will aid in the development of clinical trials.
Conclusion:
In conclusion, N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is a promising compound with potential applications in scientific research. Its antitumor and antiviral properties make it a promising candidate for further research. The synthesis method of N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea is relatively simple, but its limited solubility and potential toxicity are limitations. Future research should focus on elucidating its mechanism of action, optimizing its synthesis method, and determining its in vivo efficacy and toxicity.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been studied for its potential applications in scientific research. One area of research is its antitumor properties. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is its antiviral properties. N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the replication of several viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV). N-(1-adamantylmethyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to enhance the immune response to viral infections.
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c1-12-2-3-16(7-17(12)20)22-18(23)21-11-19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,13-15H,4-6,8-11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXYYVOCJFGRSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC23CC4CC(C2)CC(C4)C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4284206.png)
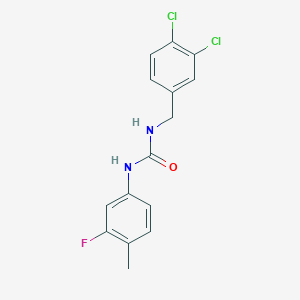
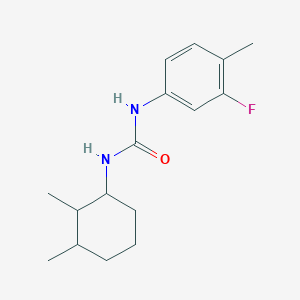
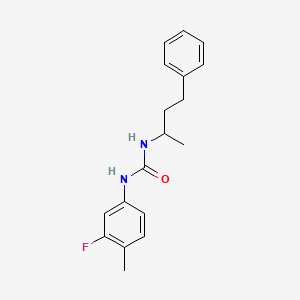
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4284232.png)
![N-[3-(methylthio)phenyl]-4-[3-(trifluoromethyl)benzyl]-1-piperazinecarboxamide](/img/structure/B4284239.png)
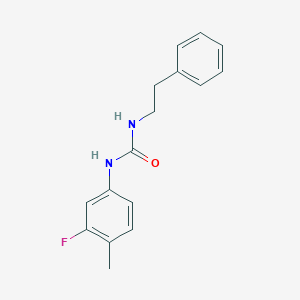


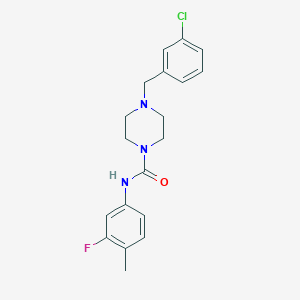
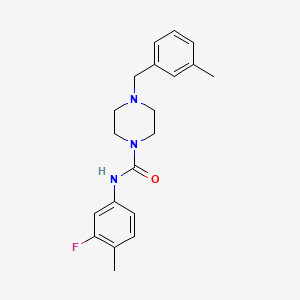
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4284276.png)
